molecular formula C23H26N4OS B11263379 N-(3-Phenylpropyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

N-(3-Phenylpropyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

Cat. No.: B11263379
M. Wt: 406.5 g/mol
InChI Key: ZXCWRJFMDWRJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenylpropyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylpropyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridazine ring, followed by the introduction of the thiophene moiety and the piperidine ring. The final step involves the coupling of the carboxamide group.

    Formation of Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or diester.

    Introduction of Thiophene Moiety: This step involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the pyridazine ring using standard coupling reagents like EDCI or DCC.

    Formation of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, using a suitable piperidine derivative.

    Coupling of Carboxamide Group: The final step involves the coupling of the carboxamide group to the piperidine ring, which can be achieved using reagents like HATU or PyBOP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylpropyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: It may have applications in the development of new materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(3-Phenylpropyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

N-(3-Phenylpropyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(3-Phenylpropyl)-1-[6-(pyridin-2-YL)pyridazin-3-YL]piperidine-4-carboxamide: This compound has a pyridine ring instead of a thiophene ring.

    N-(3-Phenylpropyl)-1-[6-(furan-2-YL)pyridazin-3-YL]piperidine-4-carboxamide: This compound has a furan ring instead of a thiophene ring.

Properties

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

IUPAC Name

N-(3-phenylpropyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H26N4OS/c28-23(24-14-4-8-18-6-2-1-3-7-18)19-12-15-27(16-13-19)22-11-10-20(25-26-22)21-9-5-17-29-21/h1-3,5-7,9-11,17,19H,4,8,12-16H2,(H,24,28)

InChI Key

ZXCWRJFMDWRJLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.